molecular formula C23H29N3O4S B2889623 N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide CAS No. 941912-19-2

N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide

Cat. No.: B2889623
CAS No.: 941912-19-2
M. Wt: 443.56
InChI Key: DOXOXWUZWOGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 955221-16-6, molecular formula: C23H28N2O3, molecular weight: 380.48 g/mol) features a 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline (THQ) core linked via a sulfamoyl group to a 3-methylphenylpropanamide moiety . The compound is commercially available for research purposes, highlighting its relevance in medicinal chemistry exploration .

Properties

IUPAC Name

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-4-6-13-26-20-10-8-19(15-17(20)7-12-23(26)28)25-31(29,30)21-11-9-18(14-16(21)3)24-22(27)5-2/h8-11,14-15,25H,4-7,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXOXWUZWOGDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde. The resulting quinoline is then subjected to further functionalization to introduce the butyl and oxo groups.

The sulfonamide group is introduced through a sulfonation reaction, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base. The final step involves the coupling of the sulfonamide derivative with 3-methylphenylpropionamide under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can result in a variety of substituted quinoline or sulfonamide derivatives.

Scientific Research Applications

N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes involved in folate metabolism, which is essential for cell growth and division. Additionally, the compound may modulate signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Modifications to the Tetrahydroquinoline (THQ) Core

The THQ core is a critical pharmacophore in opioid receptor modulation. Key analogs include:

  • Compound 4b: (S)-N-((R)-1-Acetyl-6-benzyl-THQ-4-yl)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamide. The acetyl and benzyl substitutions enhance μ-opioid receptor (MOR) mixed-efficacy activity compared to alkyl chains like butyl in the target compound .

Key Insight : Alkyl chains (e.g., butyl) on the THQ core balance lipophilicity and metabolic stability, while acyl groups (e.g., acetyl) may enhance receptor binding affinity .

Variations in the Sulfamoyl Linker and Phenyl Substituents

Sulfamoyl Group Modifications
  • Compound 30a: Features a tert-butylsulfamoyl group instead of the THQ-linked sulfamoyl.
  • Compound 5a () : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide. The oxotetrahydrofuran substituent introduces hydrogen-bonding capacity, enhancing enzyme inhibition (e.g., carbonic anhydrase) .
Phenyl Ring Substitutions
  • N-(4-(N-(1-Benzyl-2-oxo-THQ-6-yl)sulfamoyl)-3-methylphenyl)acetamide: Replacing propanamide with acetamide shortens the acyl chain, reducing molecular weight (463.6 g/mol vs.
  • Compound 7 () : (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide. A naphthyl group increases aromatic surface area, favoring π-π interactions in enzyme active sites .

Key Insight : Bulkier substituents on the phenyl ring (e.g., naphthyl) enhance target affinity but may compromise solubility, while shorter acyl chains (e.g., acetamide) improve metabolic clearance .

Acyl Chain Length and Bioactivity

highlights the impact of acyl chain length on physicochemical properties:

Compound Acyl Chain Yield (%) Melting Point (°C) Molecular Weight (g/mol)
5a Butyramide 51.0 180–182 327.4
5b Pentanamide 45.4 174–176 341.4
5c Hexanamide 48.3 142–143 355.4
5d Heptanamide 45.4 143–144 369.4

Trends :

  • Longer acyl chains (e.g., heptanamide) reduce melting points, suggesting decreased crystallinity and improved solubility.
  • Moderate yields (45–51%) indicate synthetic challenges with chain elongation .

Biological Activity

N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex molecular structure that integrates elements from both the tetrahydroquinoline and sulfonamide classes. Its molecular formula is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 402.5g/mol402.5\,g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Key Properties

PropertyValue
Molecular FormulaC22H26N2O3S
Molecular Weight402.5 g/mol
LogP4.4262
Polar Surface Area46.17 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various human cancer cell lines, including those resistant to conventional therapies. A study demonstrated that certain tetrahydroquinoline derivatives had IC50 values in the low micromolar range against cancer cells, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound's sulfonamide moiety may contribute to its antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that related compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanism of action for this compound is believed to involve:

  • DNA Intercalation : The quinoline core can intercalate with DNA, potentially inhibiting replication and transcription.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

These interactions suggest that the compound could be effective in targeting multiple pathways within cells.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer activity. One derivative exhibited an IC50 value of 10μM10\,\mu M against breast cancer cell lines, significantly outperforming standard chemotherapeutics .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of sulfonamide-containing compounds similar to this compound. Results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.5μg/mL0.5\,\mu g/mL .

Q & A

Basic: What is the recommended synthetic route for N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide, and how are critical intermediates validated?

The synthesis involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core. Key steps include:

  • Sulfamoylation : Coupling 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the sulfamoyl group .
  • Propanamide formation : Reacting the sulfamoylated intermediate with 3-methylphenylpropanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Validation : Intermediate purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy (e.g., disappearance of NH peaks post-acylation) .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and how are impurities detected?

  • Primary methods :
    • ¹H/¹³C NMR : Assign peaks to the tetrahydroquinoline core (e.g., δ 1.2–1.6 ppm for butyl CH₂), sulfamoyl group (δ 3.1–3.3 ppm for SO₂NH), and propanamide carbonyl (δ 170–172 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • Impurity profiling : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect unreacted starting materials or byproducts (e.g., incomplete sulfamoylation) .

Basic: What in vitro assays are suitable for preliminary evaluation of its neuropharmacological potential?

  • Target-based assays :
    • Enzyme inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAO-A/B) using spectrophotometric methods (e.g., Ellman’s assay for AChE) .
    • Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors .
  • Cell viability : Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) via MTT assay to rule off-target effects .

Advanced: How can reaction conditions be optimized to minimize diastereomer formation during sulfamoylation?

  • Temperature control : Maintain ≤5°C during sulfonyl chloride addition to prevent racemization of the tetrahydroquinoline amine .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling and improve regioselectivity .

Advanced: What strategies are employed to resolve discrepancies between in vitro potency and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) to identify poor absorption or rapid metabolism .
  • Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites using UPLC-QTOF to detect inactivation pathways .
  • Dose-response refinement : Conduct staggered dosing in animal models (e.g., rodents) to establish a therapeutic window .

Advanced: How can computational modeling guide structural modifications to enhance blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : Calculate logP (e.g., using Molinspiration) and introduce polar groups (e.g., methoxy) to balance solubility and membrane permeability .
  • Molecular dynamics (MD) simulations : Predict interactions with P-glycoprotein (P-gp) to avoid efflux .
  • In silico docking : Screen modified analogs against BBB transporter models (e.g., GLUT1) to prioritize candidates .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix effects : Use stable isotope-labeled internal standards (e.g., ¹³C-propanamide) to normalize LC-MS/MS signal suppression from plasma proteins .
  • Low sensitivity : Derivatize the compound with dansyl chloride to enhance fluorescence detection in HPLC .
  • Validation parameters : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <15%), and recovery (85–115%) .

Advanced: How can structure-activity relationship (SAR) studies rationalize the role of the butyl group in tetrahydroquinoline derivatives?

  • Comparative analogs : Synthesize ethyl, propyl, and pentyl variants to assess chain length impact on target binding .
  • Crystallography : Co-crystallize the compound with AChE to visualize hydrophobic interactions between the butyl group and enzyme pockets .
  • Free-energy calculations : Use MM-GBSA to quantify binding affinity differences across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.